2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)acetamide
CAS No.:
Cat. No.: VC14983531
Molecular Formula: C19H20N4O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N4O4 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H20N4O4/c1-12-22-15-9-17(27-3)16(26-2)8-14(15)19(25)23(12)11-18(24)21-10-13-4-6-20-7-5-13/h4-9H,10-11H2,1-3H3,(H,21,24) |
| Standard InChI Key | UNSBSMOKXYMIPF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCC3=CC=NC=C3)OC)OC |
Introduction
The compound 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)acetamide is a synthetic organic molecule belonging to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and structural complexity, making them significant in medicinal chemistry. This particular compound features a quinazoline core with various substituents that enhance its pharmacological potential.
Synthesis
The synthesis of quinazoline derivatives typically involves multi-step organic chemistry methods. These methods often include reactions such as condensation, cyclization, and acetylation, depending on the desired substituents. The choice of reagents and conditions is critical for optimizing yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the progress and confirm the structure of the synthesized compound.
Biological Activity
Quinazoline derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of specific substituents can enhance these activities by improving interactions with biological targets. For example, the methoxy groups and pyridylmethyl side chain in this compound contribute to its lipophilicity and biological interactions.
Research Findings
While specific research findings for 2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)acetamide are not detailed in the available literature, compounds with similar structures have shown promising biological activities. These include potential roles as enzyme inhibitors and receptor modulators, which are crucial in drug development for treating various diseases.
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